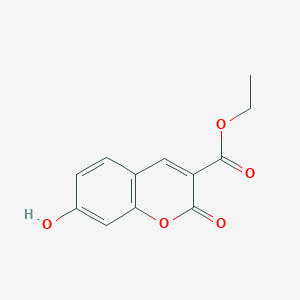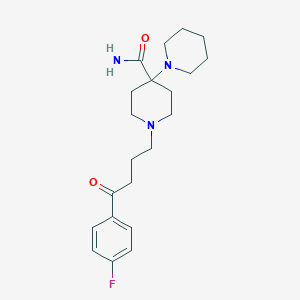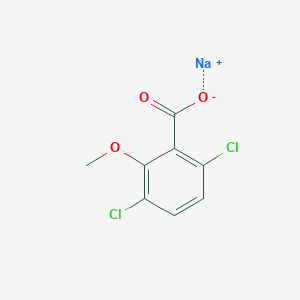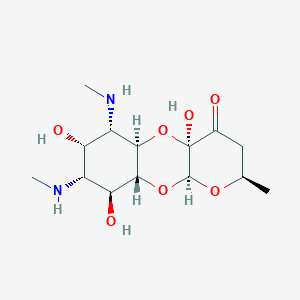
7-ヒドロキシ-2-オキソ-2H-クロメン-3-カルボン酸エチル
概要
説明
YZ9は、酵素6-ホスホフルクト-2-キナーゼ/フルクトース-2,6-ビスホスファターゼ(PFKFB3)の強力な阻害剤です。この酵素は、がん細胞でしばしばアップレギュレートされる代謝経路である解糖系の調節において重要な役割を果たしています。 PFKFB3を阻害することにより、YZ9は解糖系を抑制し、がん細胞の増殖を潜在的に抑制することができます .
科学的研究の応用
YZ9 has a wide range of scientific research applications, including:
Chemistry: YZ9 is used as a tool compound to study the regulation of glycolysis and the role of PFKFB3 in metabolic pathways.
Biology: YZ9 is employed in cell biology research to investigate the effects of glycolysis inhibition on cell proliferation and survival.
Medicine: YZ9 has potential therapeutic applications in cancer treatment due to its ability to inhibit glycolysis and suppress tumor growth.
Industry: YZ9 can be used in the development of new drugs targeting metabolic pathways in cancer cells
作用機序
YZ9は、酵素PFKFB3を阻害することによってその効果を発揮します。この酵素は、解糖系の強力な活性化因子であるフルクトース-2,6-ビスホスファートの生成を担当しています。PFKFB3を阻害することにより、YZ9はフルクトース-2,6-ビスホスファートのレベルを低下させ、解糖系を抑制します。 これは、がん細胞へのエネルギー供給を減らし、最終的にはその増殖と増殖を抑制します .
将来の方向性
準備方法
合成経路と反応条件
YZ9は、市販の前駆体から出発して、一連の化学反応によって合成することができます。合成にはクマリン誘導体の形成が含まれ、その後、YZ9を生成するために修飾されます。主なステップは以下のとおりです。
クマリンコアの形成: これは一般的に、フェノールが強酸の存在下でβ-ケトエステルと反応するペヒマン縮合反応によって達成されます。
クマリンコアの修飾: クマリンコアは、エステル化やヒドロキシル化などの様々な化学修飾を受け、YZ9を生成します
工業生産方法
YZ9の特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、上記で述べた合成経路のスケールアップになります。 これには、高収率と純度を確保するための反応条件の最適化と、効率的な精製プロセスの開発が必要となります .
化学反応の分析
反応の種類
YZ9は、次のようないくつかのタイプの化学反応を起こします。
酸化: YZ9は酸化されて、様々な酸化誘導体を生成することができます。
還元: 還元反応は、YZ9を異なる官能基を持つ還元型に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
主要な生成物
これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、YZ9の酸化はヒドロキシル化誘導体を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .
科学研究への応用
YZ9は、次のような幅広い科学研究への応用があります。
化学: YZ9は、解糖系の調節と、代謝経路におけるPFKFB3の役割を研究するためのツール化合物として使用されます。
生物学: YZ9は、細胞生物学の研究で、解糖系の阻害が細胞の増殖と生存に与える影響を調査するために使用されます。
医学: YZ9は、解糖系を阻害し、腫瘍の増殖を抑制する能力を持つため、がん治療に潜在的な治療効果があります。
類似化合物との比較
類似化合物
N4A: YZ9に比べて効力が低い、PFKFB3阻害のための最初のリード化合物。
YZ9の独自性
YZ9は、0.183 µMのIC50値を持つ、PFKFB3阻害剤としての高い効力で際立っています。それは、0.094 µMのKiを持つ、フルクトース-6-ホスファートに対する競合阻害剤として作用します。 さらに、YZ9は、2.7 µMのGI50値でHeLa細胞の増殖を阻害することが示されており、研究と潜在的な治療的応用のための非常に効果的な化合物となっています .
特性
IUPAC Name |
ethyl 7-hydroxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETDBZQIWIJQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209761 | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6093-71-6 | |
| Record name | Ethyl 7-hydroxycoumarin-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6093-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carbethoxy-7-hydroxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CARBETHOXYUMBELIFERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X538NC636R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate?
A1: The crystal structure of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate reveals crucial information about the compound's intermolecular interactions. X-ray crystallography studies [] show that the molecule exists in a planar conformation, except for the carboxylate group. The crystal packing is characterized by a supramolecular array formed through hydrogen bonds involving the organic molecule, water molecules, and intermolecular C-H···O=C contacts. These interactions, described by graph-set descriptors like R2(8)4, R2(6)1, R4(20)4, and C(5) motifs, contribute to the overall stability of the crystal lattice. The presence of π-π interactions further reinforces the hydrogen bond network.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylethanamine;formic acid](/img/structure/B156148.png)



